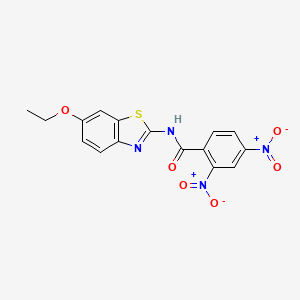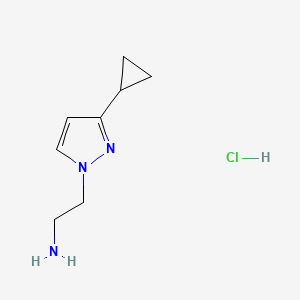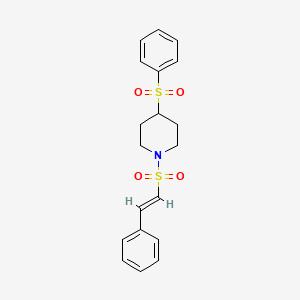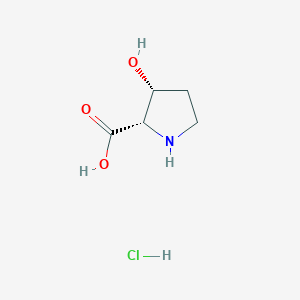![molecular formula C25H21N5O4S B3017783 8,9-DIMETHOXY-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE CAS No. 902433-64-1](/img/structure/B3017783.png)
8,9-DIMETHOXY-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,9-DIMETHOXY-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, such as methoxy, methylsulfanyl, and nitrophenyl, contributes to its unique chemical properties and reactivity.
Mécanisme D'action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through mechanisms such as free radical bromination, nucleophilic substitution, or oxidation .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have shown to influence various pathways, including those involved in antispasmodic activity and the synthesis of solar cell materials .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-DIMETHOXY-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a nitrile compound under acidic conditions.
Quinazoline ring formation: The triazole intermediate is then cyclized with an ortho-substituted aniline derivative in the presence of a dehydrating agent.
Functional group modifications: The final steps involve introducing the methoxy, methylsulfanyl, and nitrophenyl groups through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
8,9-DIMETHOXY-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
8,9-DIMETHOXY-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: Used in research to understand the mechanisms of action of triazoloquinazoline derivatives and their interactions with enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Another triazoloquinazoline derivative with similar biological activities.
4-Amino-4H-1,2,4-triazole-3-thiol: A triazole derivative with diverse pharmacological properties.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar triazole ring structure and potential medicinal applications.
Uniqueness
8,9-DIMETHOXY-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is unique due to the presence of multiple functional groups that contribute to its distinct chemical reactivity and biological activity. The combination of methoxy, methylsulfanyl, and nitrophenyl groups provides a versatile scaffold for further chemical modifications and potential therapeutic applications.
Propriétés
IUPAC Name |
8,9-dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O4S/c1-15-4-6-16(7-5-15)14-35-25-26-20-13-22(34-3)21(33-2)12-19(20)24-27-23(28-29(24)25)17-8-10-18(11-9-17)30(31)32/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNSTAYYQKJENK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(3-Chloro-2-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3017701.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B3017704.png)

![N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B3017706.png)
![2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine;hydrochloride](/img/structure/B3017710.png)

![9-(4-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3017714.png)


![3-((1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B3017717.png)
![2-Methyl-2-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B3017718.png)


